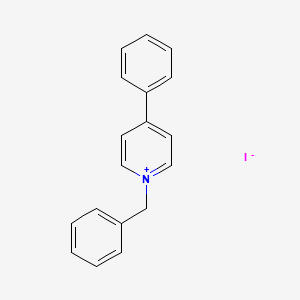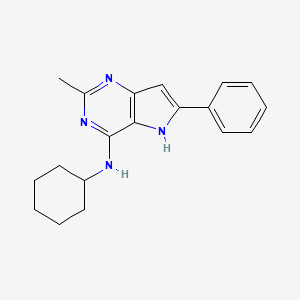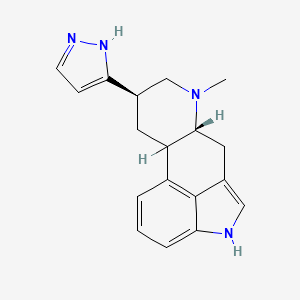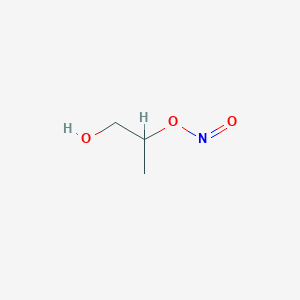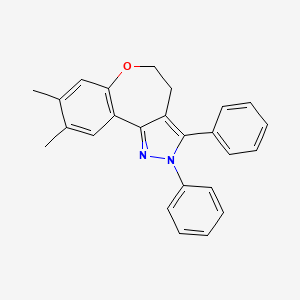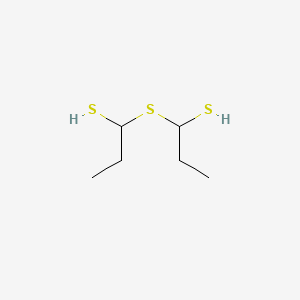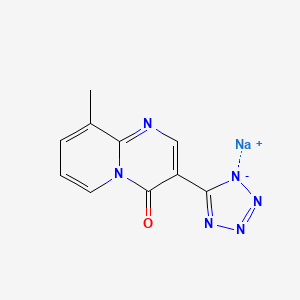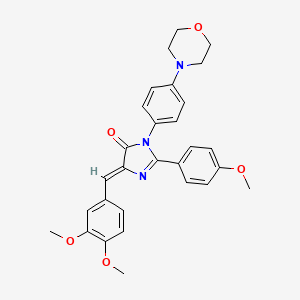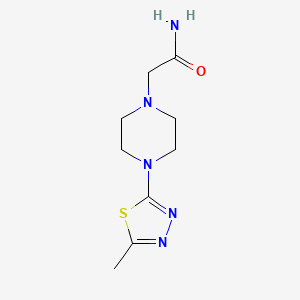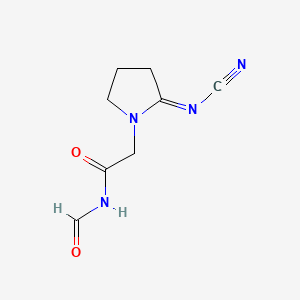
Pentasodium bis(3-hydroxy-4-((2-hydroxy-6-sulpho-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(4-))chromate(5-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentasodium bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(5-) is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various industrial applications, particularly in dyeing and pigmentation processes due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentasodium bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(5-) typically involves a multi-step process. The initial step includes the diazotization of 2-hydroxy-6-sulfo-1-naphthylamine, followed by coupling with 3-hydroxy-4-nitronaphthalene-1-sulfonic acid. The resulting azo compound is then complexed with chromate ions under controlled pH and temperature conditions to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the formation of the desired chromate complex .
Chemical Reactions Analysis
Types of Reactions
Pentasodium bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(5-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong acidic or basic conditions, leading to the breakdown of the azo linkage.
Reduction: Reduction reactions typically target the azo group, converting it into corresponding amines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic medium.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: New compounds with different functional groups replacing the sulfonate groups.
Scientific Research Applications
Pentasodium bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(5-) has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The chromate ion plays a crucial role in the compound’s reactivity, facilitating electron transfer processes and stabilizing the overall structure. The azo linkage and sulfonate groups contribute to the compound’s solubility and interaction with other molecules, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
- Pentasodium bis[3-hydroxy-4-[(2-hydroxy-5-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(5-)
- Pentasodium bis[3-hydroxy-4-[(2-hydroxy-7-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(5-)
- Pentasodium bis[3-hydroxy-4-[(2-hydroxy-8-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(5-)
Uniqueness
Pentasodium bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(5-) stands out due to its specific arrangement of functional groups, which imparts unique solubility, stability, and reactivity characteristics. This makes it particularly valuable in applications requiring high-performance dyes and pigments.
Properties
CAS No. |
94021-56-4 |
|---|---|
Molecular Formula |
C40H26CrN6Na5O20S4+5 |
Molecular Weight |
1205.9 g/mol |
IUPAC Name |
pentasodium;chromium;3-hydroxy-4-[(2-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/2C20H13N3O10S2.Cr.5Na/c2*24-16-6-1-10-7-12(34(28,29)30)3-5-13(10)19(16)21-22-20-14-4-2-11(23(26)27)8-15(14)18(9-17(20)25)35(31,32)33;;;;;;/h2*1-9,24-25H,(H,28,29,30)(H,31,32,33);;;;;;/q;;;5*+1 |
InChI Key |
AMOVEUGEDOKTLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


